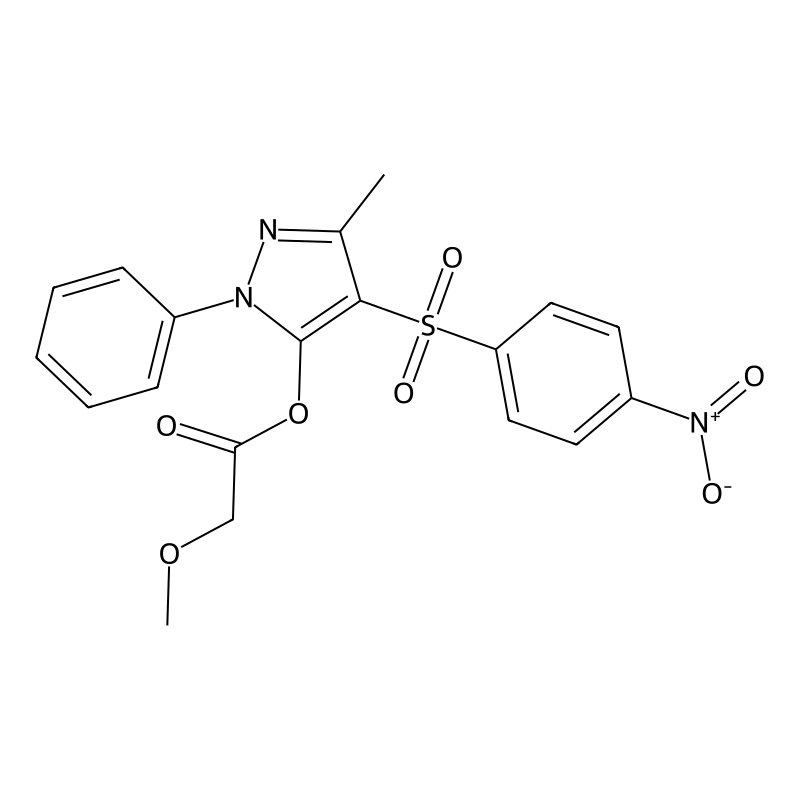

3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-methoxyacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-methoxyacetate is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups. Its molecular formula is and it has a molecular weight of approximately 396.45 g/mol. The compound features a pyrazole moiety, which is known for its biological activity, and a sulfonyl group that enhances its chemical reactivity and solubility.

- Nucleophilic substitution: The sulfonyl group can undergo nucleophilic attack, facilitating the formation of new bonds with nucleophiles.

- Esterification: The methoxyacetate group can react with alcohols or acids to form esters.

- Reduction reactions: The nitro group can be reduced to an amine, altering the compound's properties and potential biological activity.

Compounds containing pyrazole rings have been extensively studied for their biological activities. This specific compound exhibits potential:

- Antimicrobial properties: Similar compounds have shown effectiveness against various bacterial strains.

- Anticancer activity: Pyrazole derivatives are often investigated for their ability to inhibit cancer cell proliferation.

- Anti-inflammatory effects: Some studies suggest that such compounds may modulate inflammatory pathways.

The synthesis of 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-methoxyacetate typically involves several steps:

- Formation of the pyrazole ring: This is usually achieved through the condensation of hydrazine derivatives with appropriate carbonyl compounds.

- Sulfonylation: The introduction of the sulfonyl group can be performed using sulfonyl chlorides in the presence of bases.

- Esterification: The final step involves reacting the resulting compound with methoxyacetic acid to form the ester.

This compound has potential applications in various fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development for treating infections or cancer.

- Agricultural chemistry: Compounds with similar structures have been utilized as agrochemicals for pest control.

- Material science: Its unique properties may allow for incorporation into polymers or other materials.

Interaction studies of this compound with biological targets are crucial for understanding its mechanism of action. Research typically focuses on:

- Binding affinity studies: Evaluating how well the compound binds to specific enzymes or receptors.

- Cellular assays: Assessing the effects on cell viability and proliferation in vitro.

- In vivo studies: Investigating the pharmacokinetics and pharmacodynamics in animal models.

Several compounds share structural similarities with 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-methoxyacetate, including:

- 3-Methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-one

- Molecular Formula:

- Unique for its ketone functionality instead of an ester.

- 3-Methyl-4-(4-nitrophenylazo)-1-phenyl-1H-pyrazol-5(4H)-one

- Molecular Formula:

- Notable for the azo group, which introduces different reactivity and potential applications.

- 3-Methyl-4-(4-chlorobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yloxyacetic acid

- Molecular Formula:

- Contains a chlorine substitution, affecting its biological activity and solubility.

Uniqueness

The uniqueness of 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-methoxyacetate lies in its specific combination of functional groups, particularly the methoxyacetate and nitrobenzenesulfonyl moieties, which may confer distinct biological properties compared to similar compounds. This structural configuration could enhance its effectiveness as a therapeutic agent while also providing insights into new synthetic pathways for related compounds.